L-Histidine mono(3-methyl-2-oxobutyrate)
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Overview
Description
L-Histidine mono(3-methyl-2-oxobutyrate) is a chemical compound with the molecular formula C11H17N3O5 and a molecular weight of 271.27 It is a derivative of the amino acid L-histidine, combined with 3-methyl-2-oxobutyric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine mono(3-methyl-2-oxobutyrate) typically involves the reaction of L-histidine with 3-methyl-2-oxobutyric acid under controlled conditions. The reaction is usually carried out in an aqueous medium, with the pH adjusted to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of L-Histidine mono(3-methyl-2-oxobutyrate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and the quality of the compound produced .
Chemical Reactions Analysis
Types of Reactions
L-Histidine mono(3-methyl-2-oxobutyrate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
L-Histidine mono(3-methyl-2-oxobutyrate) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its role in biological processes and interactions with biomolecules.
Medicine: Explored for potential therapeutic applications, including its effects on metabolic pathways.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of L-Histidine mono(3-methyl-2-oxobutyrate) involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in various biochemical reactions, influencing metabolic processes and cellular functions. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- L-Histidine
- 3-Methyl-2-oxobutyric acid
- L-Histidine derivatives
Uniqueness
L-Histidine mono(3-methyl-2-oxobutyrate) is unique due to its combined structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
78000-39-2 |
---|---|
Molecular Formula |
C11H17N3O5 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;3-methyl-2-oxobutanoic acid |
InChI |
InChI=1S/C6H9N3O2.C5H8O3/c7-5(6(10)11)1-4-2-8-3-9-4;1-3(2)4(6)5(7)8/h2-3,5H,1,7H2,(H,8,9)(H,10,11);3H,1-2H3,(H,7,8)/t5-;/m0./s1 |
InChI Key |
TWBDHGZHCGZKOQ-JEDNCBNOSA-N |
Isomeric SMILES |
CC(C)C(=O)C(=O)O.C1=C(NC=N1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)C(=O)C(=O)O.C1=C(NC=N1)CC(C(=O)O)N |
Origin of Product |
United States |
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